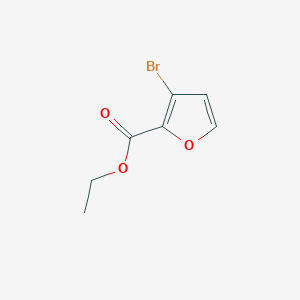

Ethyl 3-bromofuran-2-carboxylate

Description

Ethyl 3-bromofuran-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a bromine atom at the third position and an ethyl ester group at the second position

Properties

IUPAC Name |

ethyl 3-bromofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEFSCZCMZCMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625726 | |

| Record name | Ethyl 3-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32460-07-4 | |

| Record name | Ethyl 3-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromofuran-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl furan-2-carboxylate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes nucleophilic substitution with amines, thiols, or alkoxides. These reactions typically proceed in polar aprotic solvents (e.g., DMF, DMSO) under heating:

These reactions retain the ester functionality, allowing further derivatization.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings with aryl boronic acids, enabling aryl-aryl bond formation. A representative example:

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Na₂CO₃ | DME/H₂O, 70°C, 12h | Ethyl 3-(4-methoxyphenyl)furan-2-carboxylate | 70% |

This method is critical for synthesizing biaryl structures prevalent in pharmaceuticals.

Ester Hydrolysis

The ethyl ester is hydrolyzed to 3-bromofuran-2-carboxylic acid under acidic or basic conditions:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (aq.), THF | Reflux, 6h | 3-Bromofuran-2-carboxylic acid | 85% |

| H₂SO₄ (conc.) | RT, 2h | 3-Bromofuran-2-carboxylic acid | 90% |

The carboxylic acid derivative serves as a precursor for amides or further functionalization.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄, THF | 0°C to RT, 2h | 3-Bromofuran-2-methanol | 78% |

Ring-Opening and Rearrangement

Under harsh conditions, the furan ring may undergo ring-opening or rearrangement. For example, treatment with strong bases (e.g., LDA) can lead to boronic acid intermediates for further cross-coupling .

Electrophilic Substitution

Despite the electron-withdrawing bromine and ester groups, electrophilic substitution (e.g., nitration) occurs at the 5-position under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1h | Ethyl 3-bromo-5-nitrofuran-2-carboxylate | 55% |

Comparative Reactivity Table

| Reaction Type | Key Feature | Applicability |

|---|---|---|

| SNAr | Bromine substitution | Broad (amines, thiols) |

| Suzuki Coupling | Biaryl synthesis | High efficiency |

| Ester Hydrolysis | Acid production | Standard conditions |

| Reduction | Alcohol formation | Requires strong reductants |

Scientific Research Applications

Organic Synthesis

Ethyl 3-bromofuran-2-carboxylate serves as a crucial building block for synthesizing complex organic molecules, particularly in the creation of heterocycles and natural product analogs. Its reactivity allows for various transformations, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to diverse functionalized products.

- Oxidation : The furan ring can be oxidized to yield furan-2,3-dicarboxylates.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that compounds derived from this structure can act against various microbial strains.

- Anticancer Properties : Investigations into its derivatives have led to promising results in cancer treatment research .

Agrochemicals

The compound is also utilized in developing agrochemicals, where its unique properties contribute to the formulation of effective pesticides and herbicides.

Case Study 1: Antitubercular Activity

A study explored the antitubercular activity of benzofuran derivatives, including compounds related to this compound. Molecular docking studies revealed that certain derivatives could effectively bind to target proteins involved in tuberculosis, suggesting their potential as drug candidates .

Case Study 2: Synthesis of Novel Compounds

Research on synthesizing amides and esters containing furan rings has demonstrated that this compound can be used as a precursor for creating novel compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of ethyl 3-bromofuran-2-carboxylate depends on its specific application

Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function.

Electrophilic Addition: The furan ring can participate in electrophilic addition reactions, altering the electronic properties of the target molecules.

Pathways Involved: These interactions can affect signaling pathways, enzyme activity, and cellular processes, contributing to the compound’s biological effects

Comparison with Similar Compounds

Ethyl 3-bromofuran-2-carboxylate can be compared with other similar compounds, such as:

Ethyl furan-2-carboxylate: Lacks the bromine substituent, resulting in different reactivity and applications.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.

3-Bromofuran-2-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester form

Biological Activity

Ethyl 3-bromofuran-2-carboxylate is an organic compound belonging to the furan family, characterized by a furan ring substituted with a bromine atom at the third position and an ethyl ester group at the second position. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis Methods

This compound can be synthesized through various methods. A common approach involves the bromination of ethyl furan-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron(III) bromide. Reaction conditions typically include inert solvents like dichloromethane at low temperatures to control regioselectivity and yield .

Chemical Reactions

This compound is known to undergo several chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to diverse derivatives.

- Oxidation Reactions : The furan ring can be oxidized to form more complex structures.

- Reduction Reactions : The ethyl ester can be reduced to alcohols using agents like lithium aluminum hydride .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to structural modifications that can affect enzyme activity and cellular processes. These interactions may influence various signaling pathways, making it a candidate for therapeutic applications .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies

- Anticancer Activity : A derivative of this compound demonstrated cytotoxic effects on human leukemia cells (K562), inhibiting inosine 5'-monophosphate dehydrogenase (IMPDH) activity, which is crucial for nucleotide synthesis .

- Antimicrobial Activity : Various studies have reported that compounds derived from this structure exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The presence of the bromine atom significantly alters the reactivity and biological properties of the compound compared to its non-brominated analogs. Comparative studies with similar compounds such as ethyl furan-2-carboxylate highlight the importance of halogen substitution in enhancing biological activity .

Comparison of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.